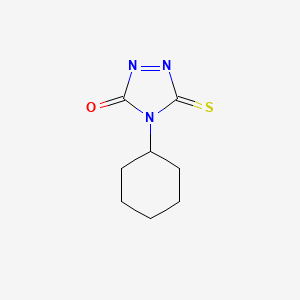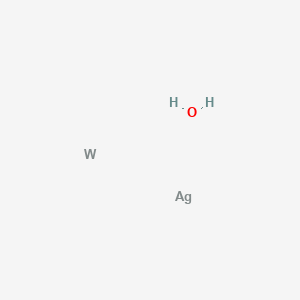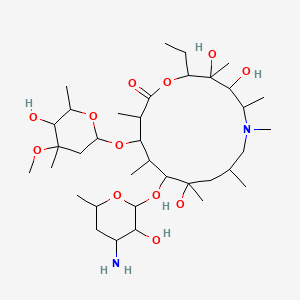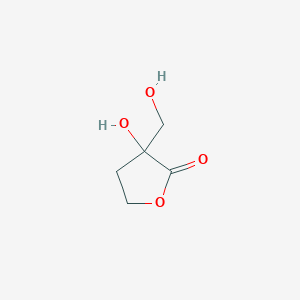
Glucotropaeolin potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a secondary metabolite that plays a role in plant defense mechanisms. Upon enzymatic hydrolysis, glucotropaeolin potassium is converted into benzyl isothiocyanate, which contributes to the characteristic flavor of these plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glucotropaeolin potassium can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several steps, including the formation of a glucose derivative with a β-D-glucopyranose configuration . The process is more efficient than isolating pure materials from plants.
Industrial Production Methods
Industrial production of this compound involves the extraction of glucosinolates from plant tissues. Common methods include extraction in cold methanol, boiling methanol, or boiling water . Cold methanol extraction is often preferred due to its efficiency and safety . The extracted glucosinolates are then purified and converted into their potassium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Glucotropaeolin potassium undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by myrosinase converts this compound into benzyl isothiocyanate.
Oxidation and Reduction: These reactions can modify the functional groups of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can occur at the glucose moiety or the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used for hydrolysis under mild conditions.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Benzyl Isothiocyanate: Formed from enzymatic hydrolysis.
Various Derivatives: Depending on the substitution reactions, different derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
Glucotropaeolin potassium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of glucotropaeolin potassium involves its enzymatic conversion to benzyl isothiocyanate by myrosinase . Benzyl isothiocyanate is a reactive compound that can interact with various molecular targets, including proteins and DNA. It exerts its effects by inducing oxidative stress, inhibiting cell proliferation, and triggering apoptosis in cancer cells . The compound also has antimicrobial properties, making it effective against certain pathogens .
Vergleich Mit ähnlichen Verbindungen
Glucotropaeolin potassium is unique among glucosinolates due to its benzyl group. Similar compounds include:
Sinigrin: Found in mustard seeds, it is converted to allyl isothiocyanate.
Gluconasturtiin: Found in watercress, it is converted to phenethyl isothiocyanate.
Glucoerucin: Found in arugula, it is converted to erucin.
Compared to these compounds, this compound has a distinct flavor profile and unique biological activities .
Eigenschaften
Molekularformel |
C14H19KNO9S2 |
|---|---|
Molekulargewicht |
448.5 g/mol |
InChI |
InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1 |
InChI-Schlüssel |
VNISEVYBPALGBI-XLUSCXMISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)




![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)



![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)

